molecular formula C12H23NO4 B13150397 (R)-2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoicacid

(R)-2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoicacid

Cat. No.: B13150397
M. Wt: 245.32 g/mol
InChI Key: YYOSOHHBTSZOOE-MRVPVSSYSA-N
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Description

®-2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is significant in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is commonly used to protect amines during chemical reactions, preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The Boc group is introduced to the amino acid derivative, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

®-2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.

    Substitution: The compound can participate in substitution reactions where the Boc group is replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl chloride for deprotection, hydrogenation catalysts for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection with oxalyl chloride yields the free amine, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

®-2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of peptides and other complex molecules. In biology, it is used to study enzyme mechanisms and protein interactions. In medicine, it is employed in the development of pharmaceuticals and as a precursor for drug synthesis .

Mechanism of Action

The mechanism of action of ®-2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under a wide range of conditions but can be selectively removed using specific reagents like oxalyl chloride. This selective deprotection allows for the controlled release of the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Similar compounds to ®-2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid include other Boc-protected amino acids and derivatives. These compounds share the common feature of having a Boc group attached to an amino acid or peptide. ®-2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid is unique due to its specific structure and the presence of the 3,3-dimethylbutanoic acid moiety, which imparts distinct chemical properties and reactivity .

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

(2R)-3,3-dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid

InChI

InChI=1S/C12H23NO4/c1-11(2,3)8(9(14)15)7-13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m1/s1

InChI Key

YYOSOHHBTSZOOE-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)[C@H](CNC(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC(C)(C)C(CNC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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